molecular formula C12H9F6NO2 B1394572 (4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one CAS No. 875444-10-3

(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

Cat. No. B1394572
CAS RN: 875444-10-3
M. Wt: 313.2 g/mol
InChI Key: OHIDCVTXTYVGRO-MLUIRONXSA-N
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Description

(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one, also known as 4R,5S-5-trifluoromethylphenyl-4-methyl-1,3-oxazolidin-2-one, is a synthetic compound with a wide range of applications in scientific research. This compound is a versatile reagent due to its unique structure and properties. It is soluble in water and many organic solvents, has a low melting point, and is stable under a wide range of temperatures and conditions. The compound has been used in many different areas of research, including organic synthesis, catalysis, biochemistry, and materials science.

Scientific Research Applications

Cardiovascular Disease Research

One of the notable applications of derivatives of (4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is in the field of cardiovascular disease research. Specifically, these compounds have shown potent inhibitory activity against Cholesteryl Ester Transfer Protein (CETP), which is significant because CETP inhibition is linked to increased HDL cholesterol levels, a key factor in cardiovascular health. Computational models like QSAR (Quantitative Structure-Activity Relationship) have been developed to predict the therapeutic potency of these derivatives, enhancing the understanding and design of new CETP inhibitors (Bitam, Hamadache, & Salah, 2020).

Inhibition of Δ-5 Desaturase (D5D)

Another application is in the discovery and optimization of Δ-5 Desaturase (D5D) inhibitors. Investigations into the 1,3-oxazolidin-2-one scaffold, inspired by a pharmacophore model, led to the identification of derivatives showing potent in vitro activity. These compounds, including modifications for enhanced metabolic stability and intrinsic activity, have shown promise in reducing the hepatic arachidonic acid/dihomo-γ-linolenic acid ratio in an atherosclerosis mouse model, indicating their potential for therapeutic applications (Fujimoto et al., 2017).

properties

IUPAC Name

(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO2/c1-5-9(21-10(20)19-5)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-5,9H,1H3,(H,19,20)/t5-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDCVTXTYVGRO-MLUIRONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693647
Record name (4R,5S)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

CAS RN

875444-10-3
Record name (4R,5S)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

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